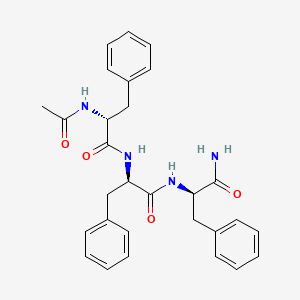

Ac-D-Phe-D-Phe-D-Phe-NH2

Beschreibung

Ac-D-Phe-D-Phe-D-Phe-NH2 is a tripeptide featuring three consecutive D-phenylalanine residues, acetylated at the N-terminus and amidated at the C-terminus. This all-D-amino acid configuration confers enhanced metabolic stability compared to L-amino acid analogs, as D-peptides resist enzymatic degradation by proteases.

Eigenschaften

CAS-Nummer |

138771-70-7 |

|---|---|

Molekularformel |

C29H32N4O4 |

Molekulargewicht |

500.6 g/mol |

IUPAC-Name |

(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanamide |

InChI |

InChI=1S/C29H32N4O4/c1-20(34)31-25(18-22-13-7-3-8-14-22)28(36)33-26(19-23-15-9-4-10-16-23)29(37)32-24(27(30)35)17-21-11-5-2-6-12-21/h2-16,24-26H,17-19H2,1H3,(H2,30,35)(H,31,34)(H,32,37)(H,33,36)/t24-,25-,26-/m1/s1 |

InChI-Schlüssel |

HKMVYUANJRAAPR-TWJOJJKGSA-N |

Isomerische SMILES |

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N |

Kanonische SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-D-Phe-D-Phe-D-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first D-phenylalanine is attached to the resin.

Deprotection and coupling: The N-terminal protecting group is removed, and the next D-phenylalanine is coupled using a coupling reagent such as HBTU or DIC.

Repetition: The deprotection and coupling steps are repeated for the third D-phenylalanine.

Acetylation: The N-terminus is acetylated using acetic anhydride.

Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

While SPPS is commonly used for laboratory-scale synthesis, industrial production may involve solution-phase synthesis for larger quantities. This method can be more cost-effective and scalable, though it requires careful optimization of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ac-D-Phe-D-Phe-D-Phe-NH2 can undergo various chemical reactions, including:

Oxidation: The phenylalanine residues can be oxidized to form quinones.

Reduction: Reduction reactions can convert any oxidized forms back to their original state.

Substitution: The amide and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired functional group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the peptide.

Wissenschaftliche Forschungsanwendungen

Ac-D-Phe-D-Phe-D-Phe-NH2 has several applications in scientific research:

Chemistry: It serves as a model compound for studying peptide synthesis and reactions.

Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.

Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or a scaffold for designing bioactive peptides.

Industry: The compound’s self-assembly properties make it useful in nanotechnology and materials science for creating nanostructures and hydrogels.

Wirkmechanismus

The mechanism of action of Ac-D-Phe-D-Phe-D-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The D-phenylalanine residues can engage in hydrophobic interactions, hydrogen bonding, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview

The table below compares Ac-D-Phe-D-Phe-D-Phe-NH2 with key analogs discussed in the evidence:

Detailed Analysis of Key Findings

Metabolic Stability and Substitution Patterns

- Ac-D-Phe-D-Phe-D-Phe-NH2: The tri-D-Phe structure likely maximizes resistance to proteolysis, similar to DMFa ([D-Met²]-FMRFamide), where a single D-amino acid substitution increased potency by ~10-fold compared to its L-Met counterpart .

- DMFa : Demonstrated near-maximal inhibition of colonic motility at 3.8 nmol, highlighting the impact of D-substitutions in position 2 .

- (3D)Y8Fa: Three D-amino acids (positions 1–3) conferred dual agonist/antagonist effects, suggesting that substitution density influences functional selectivity .

Opioid Receptor Interactions

- DMFa and Ac-D-Phe-D-Phe-D-Phe-NH2 : Both likely act as mu-opioid agonists, as DMFa’s effects were blocked by naloxone and naloxonazine (mu-1 antagonist) .

- (3D)Y8Fa: Context-dependent antagonism in nociception indicates that D-substitutions may alter receptor binding kinetics, enabling differential signaling in distinct tissues .

Functional Selectivity in GI vs. Nociceptive Pathways

- (3D)Y8Fa : Reduced postprandial intestinal motility (agonist) but antagonized D-Ala²-Met⁵-enkephalinamide’s analgesia. This divergence underscores the role of substitution patterns in tissue-specific receptor activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.